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Compound of Interest

Compound Name: 6-Bromo-7-chloroquinazolin-4-ol

Cat. No.: B579079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinazolinones are a class of heterocyclic compounds that have garnered

significant interest in medicinal chemistry due to their diverse biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms

(fluorine, chlorine, bromine, and iodine) onto the quinazolinone scaffold can profoundly

influence its physicochemical properties, which in turn affects its pharmacokinetic and

pharmacodynamic profile. This guide provides an objective comparison of the key

physicochemical properties of halogenated quinazolinones, supported by available

experimental data, to aid in the rational design of novel therapeutic agents.

Executive Summary of Physicochemical Properties
The following table summarizes the available quantitative data for a series of 6-halogenated-

4(3H)-quinazolinones. It is important to note that a complete, directly comparable experimental

dataset for this specific homologous series is not readily available in the literature. Therefore,

the presented data is a compilation from various sources, including experimental and predicted

values, to provide the most comprehensive comparison possible.
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Physicochemi
cal Property

6-Fluoro 6-Chloro 6-Bromo 6-Iodo

Molecular Weight

( g/mol )
164.13 180.58 225.04 272.04

Melting Point

(°C)
No data No data 131-132[1] 271[2]

Lipophilicity

(XLogP3)
No data 1.3 No data 1.4

pKa (Predicted) No data

7.27 (for a 3-

hydroxy-2-(4-

methylphenyl)

derivative)

1.05 (Predicted)

[1]
No data

Aqueous

Solubility

Very slightly

soluble

(Predicted)

Very slightly

soluble

(Predicted)

Insoluble

(Predicted)

Insoluble

(Predicted)

Note: The lack of consistent experimental data for a homologous series highlights a research

gap in the systematic characterization of these compounds. The provided data should be

interpreted with caution, considering the different substitution patterns and prediction methods.

Detailed Analysis of Physicochemical Properties
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical

parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME)

profile. An optimal lipophilicity is crucial for cell membrane permeability.

The general trend observed for halogenated aromatic compounds is an increase in lipophilicity

with the increasing size and decreasing electronegativity of the halogen atom (F < Cl < Br < I).

This is consistent with the computed XLogP3 values found for 6-chloro-3-methyl-4(3H)-

quinazolinone (1.3) and 6-iodoquinazolin-4-one (1.4). The introduction of a halogen atom

generally increases the lipophilicity compared to the unsubstituted parent quinazolinone. This

enhanced lipophilicity can improve membrane penetration, which is beneficial for reaching
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intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility

and increased metabolic clearance.

Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. For oral administration, a

compound must have sufficient solubility in the gastrointestinal fluids to be absorbed.

Quinazolinones are generally characterized by low water solubility, and the introduction of a

halogen atom tends to further decrease it. This is due to the increase in molecular weight and

lipophilicity. While specific quantitative data for a homologous series of 6-halogenated

quinazolinones is scarce, it is predicted that their solubility in water is very low. Strategies to

improve the aqueous solubility of halogenated quinazolinones, such as the introduction of polar

functional groups or formulation as salts, are often necessary for drug development.

Melting Point
The melting point of a compound is an indicator of its purity and the strength of its crystal lattice

energy. Higher melting points are generally associated with greater molecular symmetry and

stronger intermolecular interactions.

The available data for 6-halogenated quinazolinones shows a significant increase in melting

point from the 6-bromo derivative (131-132 °C)[1] to the 6-iodo derivative (271 °C)[2]. This

trend is expected, as the larger and more polarizable iodine atom leads to stronger

intermolecular van der Waals forces and dipole-dipole interactions, resulting in a more stable

crystal lattice.

Acidity and Basicity (pKa)
The pKa value determines the extent of ionization of a compound at a given pH, which affects

its solubility, absorption, and interaction with biological targets. Quinazolinones possess both

weakly acidic and weakly basic centers.

The predicted pKa for 6-bromoquinazolin-4-ol is 1.05, indicating its acidic nature[1]. Another

study predicted a pKa of 7.27 for a more complex 6-chloro-3-hydroxy-2-(4-

methylphenyl)-4(3H)-quinazolinone. The halogen substituent on the benzene ring is expected

to have an electron-withdrawing effect, which would increase the acidity (decrease the pKa) of
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the N-H proton at position 3. The magnitude of this effect would likely follow the order of

electronegativity (F > Cl > Br > I).

Biological Implications and Signaling Pathways
Halogenated quinazolinones have been extensively investigated as inhibitors of various protein

kinases involved in cancer cell signaling. Their mechanism of action often involves targeting

key pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in

regulating cell growth and differentiation. Overexpression or mutation of EGFR is a common

feature in many cancers, making it a prime target for anticancer therapies. Many quinazolinone

derivatives, including those with halogen substitutions, have been developed as EGFR

inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase

domain of EGFR and blocking its downstream signaling cascade.

EGF

EGFR

Binds

Grb2 Sos Ras Raf MEK ERK Cell Proliferation,
Survival

Halogenated
Quinazolinone

Inhibits

Click to download full resolution via product page

EGFR Signaling Pathway Inhibition

VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial tyrosine kinase that

mediates angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent

on angiogenesis, and thus, VEGFR is a key target in cancer therapy. Certain halogenated

quinazolinone derivatives have shown potent inhibitory activity against VEGFR, thereby

suppressing tumor-induced angiogenesis.
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PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR)

pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

Dysregulation of this pathway is frequently observed in cancer. Some halogenated

quinazolinones have been identified as inhibitors of PI3K, leading to the downstream

suppression of Akt and mTOR activity and ultimately inducing apoptosis in cancer cells.
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Experimental Protocols
This section provides an overview of the standard experimental methodologies used to

determine the key physicochemical properties discussed in this guide.

Melting Point Determination
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The melting point of a synthesized compound is determined using a capillary melting point

apparatus.

Procedure:

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at

one end.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the substance first begins to melt (the first appearance of liquid)

and the temperature at which it becomes completely liquid are recorded as the melting

range. A narrow melting range is indicative of a pure compound.

Lipophilicity (logP) Determination by RP-TLC
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common method for the

experimental determination of lipophilicity.

Procedure:

RP-18 TLC plates are used as the stationary phase.

A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or

acetonitrile) and an aqueous buffer are prepared.

The synthesized compounds are spotted on the TLC plates.

The plates are developed in the different mobile phases.

The retention factor (Rf) for each compound in each mobile phase is calculated.

The RM value is calculated using the formula: RM = log((1/Rf) - 1).
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The lipophilicity (logP) is determined by extrapolating the RM values to a 100% aqueous

mobile phase.

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.

Procedure:

An excess amount of the solid compound is added to a known volume of aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4).

The suspension is agitated in a shaker bath at a constant temperature for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

The saturated solution is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a

compound.

Procedure:

A known concentration of the halogenated quinazolinone is dissolved in a suitable solvent

mixture (e.g., water-methanol).

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

A titration curve of pH versus the volume of titrant added is plotted.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.

Below is a generalized workflow for the synthesis and characterization of halogenated

quinazolinones.

Starting Materials
(e.g., Halogenated Anthranilic Acid)

Chemical Synthesis
(e.g., Cyclocondensation)

Purification
(e.g., Recrystallization, Chromatography)

Structural Characterization
(NMR, MS, IR)

Physicochemical Property
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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